Lysyllysyllysine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lysyllysyllysine can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound typically involves the following steps:

Attachment of the first lysine residue: to the resin.

Deprotection: of the amino group of the first lysine.

Coupling: of the second lysine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: of the amino group of the second lysine.

Coupling: of the third lysine residue.

Final deprotection: and cleavage of the tripeptide from the resin.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Lysyllysyllysine can undergo various chemical reactions, including:

Oxidation: The amino groups in this compound can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted this compound derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Lysyllysyllysine has diverse applications across several scientific domains:

Chemistry

- Cationic Liposomes: Used in the synthesis of cationic liposomes for drug delivery systems. Its positive charge facilitates interaction with negatively charged cell membranes, enhancing transfection efficiency.

- Gene Delivery Vectors: Acts as a key component in developing vectors that deliver genetic material into cells, improving the efficacy of gene therapy approaches .

Biology

- Protein-Protein Interactions: Investigated for its role in studying protein interactions due to its ability to form stable complexes with various biomolecules .

- Enzyme-Substrate Interactions: Utilized in research to understand enzyme mechanisms by acting as a substrate or inhibitor in various biochemical assays.

Medicine

- Therapeutic Agents: Explored for potential use in immunotherapy and vaccine development. Its ability to activate Toll-like receptor 2 (TLR2) enhances immune responses, making it a candidate for adjuvant therapy in vaccines .

- Drug Delivery Systems: Investigated for its role in enhancing the delivery of therapeutic agents, particularly in cancer treatment where targeted delivery is crucial .

Industry

- Biodegradable Polymers: Employed in the production of biodegradable materials, contributing to environmentally friendly practices in manufacturing processes.

- Biosensors: Used as a component in biosensors due to its ability to interact with various biological molecules, facilitating detection and analysis.

Case Study 1: TLR2 Activation

A study demonstrated that this compound significantly enhances immune responses when incorporated into vaccine formulations. By activating TLR2, it increased cytokine secretion and improved the efficacy of the vaccine against pathogens such as influenza and malaria .

Case Study 2: Gene Delivery Efficiency

Research involving this compound as a gene delivery vector showed improved transfection rates compared to traditional methods. The positive charge facilitated better cellular uptake of plasmid DNA, leading to higher expression levels of target genes in various cell lines .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Cationic Liposomes | Enhanced drug delivery efficiency due to improved membrane interaction |

| Biology | Protein Interactions | Stable complexes formed with target proteins facilitate interaction studies |

| Medicine | Vaccine Adjuvant | Increased immune response through TLR2 activation |

| Industry | Biodegradable Polymers | Contribution to sustainable manufacturing practices |

Activité Biologique

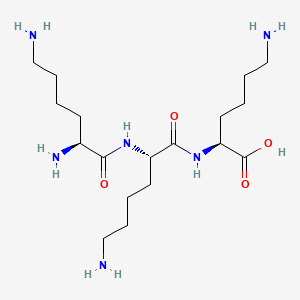

Lysyllysyllysine (LLL) is a tripeptide comprised of three lysine residues, represented by the molecular formula and a molecular weight of 402.53 g/mol. This compound has garnered attention for its diverse biological activities and applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.

This compound exhibits its biological effects primarily through its cationic nature , which enables it to interact with negatively charged molecules such as DNA and cell membranes. This interaction facilitates the formation of gene delivery vectors and enhances the cellular uptake of therapeutic agents. The compound is also involved in enzyme-substrate interactions, particularly with enzymes that metabolize peptides.

Therapeutic Applications

- Antitumor Activity : LLL has shown potential as an anticancer agent. Its ability to form cationic liposomes allows for effective delivery of siRNA and chemotherapeutic drugs, enhancing their efficacy against cancer cells .

- Anti-inflammatory Properties : Research indicates that LLL may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. This could be beneficial in conditions characterized by excessive inflammation.

- Gene Delivery Systems : Due to its positive charge, LLL is utilized in the development of gene delivery systems, enhancing the delivery and expression of therapeutic genes within target cells.

Interaction with Biological Molecules

LLL's interaction with various biological molecules is crucial for its functionality:

- Protein-Protein Interactions : LLL serves as a substrate for enzymes involved in peptide metabolism, allowing researchers to study protein-protein interactions effectively.

- Cell Membrane Interaction : The positively charged lysine residues facilitate binding to negatively charged components of cell membranes, which can enhance cellular uptake and localization of therapeutic molecules.

Case Study: Anticancer Applications

A study by Shim et al. (2011) demonstrated that LLL-conjugated oleyl amine could form cationic liposomes capable of co-delivering siRNA and anticancer drugs. This approach significantly improved the therapeutic efficacy against various cancer cell lines, showcasing LLL's potential in targeted cancer therapy .

Table 1: Summary of Biological Activities of this compound

Mechanisms Underlying Biological Activity

The biological activity of LLL can be attributed to several mechanisms:

- Enzyme Modulation : LLL can modulate the activity of enzymes involved in various metabolic pathways, influencing processes such as inflammation and tumor progression.

- Cationic Interaction : Its cationic properties allow it to bind with nucleic acids and cell membranes, enhancing drug delivery systems and gene therapy applications.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCNDJQPKSPII-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948891 | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-14-0, 25988-63-0 | |

| Record name | Trilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Lys-Lys-Lys?

A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.

Q2: Does Lys-Lys-Lys possess a specific spectroscopic signature?

A2: While the provided research doesn't detail specific spectroscopic data for Lys-Lys-Lys, its structure suggests characteristic signals in techniques like nuclear magnetic resonance (NMR) and mass spectrometry, commonly employed for peptide analysis.

Q3: How does the polycationic nature of Lys-Lys-Lys influence its interactions with biological systems?

A: The three positively charged lysine residues in Lys-Lys-Lys enable strong electrostatic interactions with negatively charged molecules. This is exemplified by its interaction with anionic phospholipids, promoting the insertion of peptides into membranes. [] This characteristic is also crucial for its role in nuclear localization signals. [, , ]

Q4: Can Lys-Lys-Lys directly influence enzyme activity?

A: Yes, research shows that polylysine peptides, including Lys-Lys-Lys, can directly impact the activity of membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. []

Q5: How does Lys-Lys-Lys affect the conformation of proteins?

A: Studies on the epidermal growth factor receptor (EGFR) revealed that phosphorylation of specific tyrosine residues leads to a conformational change, exposing an Asp-Glu-Glu sequence. This conformational change is recognized by an antibody that also binds to a Lys-Lys-Lys-containing peptide, indicating that the tripeptide sequence might contribute to the phosphorylation-induced conformational shift. []

Q6: How is Lys-Lys-Lys involved in protein targeting to the cell nucleus?

A: Lys-Lys-Lys often constitutes part of nuclear localization signals (NLSs), short amino acid sequences that mediate protein transport into the nucleus. [, , , ] For instance, in simian virus 40 (SV40), the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val is essential for nuclear import. [, ]

Q7: Does the position of Lys-Lys-Lys within a peptide sequence affect its function?

A: Yes, in the context of NLSs, the position of Lys-Lys-Lys within the peptide sequence is critical. Research on the polyomavirus capsid proteins showed that NLS function depends on the specific location of the Lys-Lys-Lys motif within the protein. []

Q8: Can Lys-Lys-Lys be utilized in drug delivery systems?

A: Research suggests that Lys-Lys-Lys, especially when conjugated with other moieties like stearic acid, can be incorporated into peptide-based drug carriers. [] This is due to its ability to enhance cellular uptake and potentially target specific cellular compartments like the nucleus. []

Q9: Does Lys-Lys-Lys play a role in the activity of naturally occurring toxins?

A: Studies on ω-agatoxin IVA, a potent calcium channel blocker found in spider venom, revealed that the N-terminal Lys-Lys-Lys sequence is not essential for its biological activity or its disulfide bond formation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.